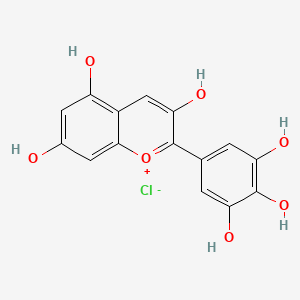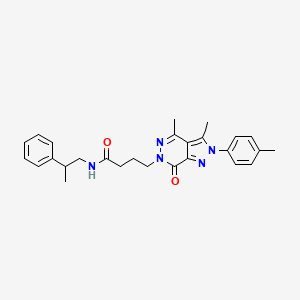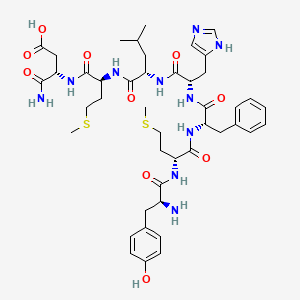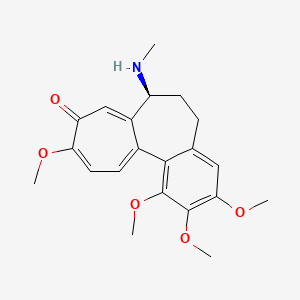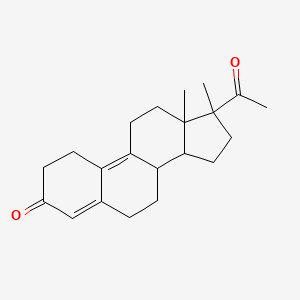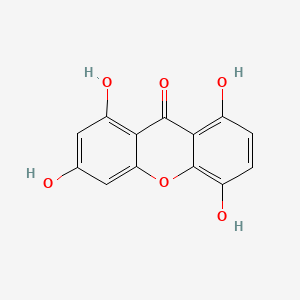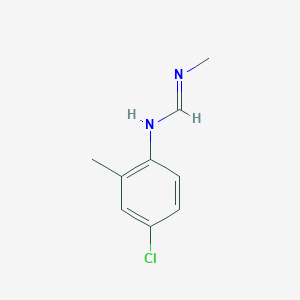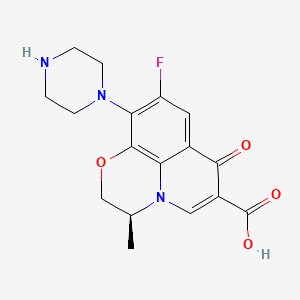
Desmethyl levofloxacin
Overview
Description
- Desmethyl Levofloxacin (chemical structure: C₁₇H₁₈FN₃O₄) is a metabolite of Levofloxacin.
- Levofloxacin itself is a synthetic fluoroquinolone antibiotic. It acts by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby preventing DNA replication .
Mechanism of Action
Target of Action
Desmethyl levofloxacin, an active metabolite of levofloxacin , primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to bacterial cell death .
Mode of Action
This compound interacts with its targets (DNA gyrase and topoisomerase IV) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication . As a result, the bacterial DNA replication process is halted, leading to the death of the bacterial cell .
Biochemical Pathways
It is known that the compound interferes with the dna replication pathway in bacteria by inhibiting dna gyrase and topoisomerase iv . This interference disrupts the normal functioning of these enzymes, leading to the cessation of DNA replication and ultimately, bacterial cell death .
Pharmacokinetics
Levofloxacin, the parent compound, is known to have good bioavailability and is widely distributed throughout the body . It is primarily excreted unchanged in the urine . The pharmacokinetics of this compound may be similar, but further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a variety of bacterial infections, including those caused by gram-negative and gram-positive bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and metabolism . Additionally, the pH of the environment can impact the ionization state of the compound, potentially affecting its solubility and absorption
Biochemical Analysis
Biochemical Properties
Desmethyl levofloxacin interacts with various enzymes and proteins in the body. It is active against several bacteria, including S. aureus, S. epidermidis, B. subtilis, E. coli, P. aeruginosa, and K. pneumoniae . The nature of these interactions involves the inhibition of key bacterial enzymes, disrupting DNA replication and leading to bacterial death .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. It influences cell function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This disruption in DNA replication prevents bacterial proliferation, thereby treating the infection .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with bacterial enzymes. It inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition disrupts the replication of bacterial DNA, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study found that this compound remained stable at room temperature for 7 days
Metabolic Pathways
This compound is involved in the metabolic pathways of levofloxacin. It is a product of the metabolic transformation of levofloxacin
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including blood perfusion, tissue binding, regional pH, and permeability of cell membranes
Subcellular Localization
It is likely that it is distributed throughout the cell due to its role as an antibiotic, interacting with bacterial enzymes involved in DNA replication
Preparation Methods
- Desmethyl Levofloxacin is formed as a degradation product of Levofloxacin.
- The specific synthetic routes and reaction conditions for its preparation are not widely documented in the literature.
Chemical Reactions Analysis
- Desmethyl Levofloxacin likely undergoes similar reactions as Levofloxacin, which include oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would be those typically employed for fluoroquinolones.
- The major products formed from these reactions would be various derivatives of this compound.
Scientific Research Applications
- Desmethyl Levofloxacin’s applications span various fields:
Medicine: It may have antibacterial properties similar to Levofloxacin.
Chemistry: Researchers study its chemical properties and reactivity.
Biology: Investigations into its effects on cellular processes.
Industry: Potential applications in drug development and synthesis.
Comparison with Similar Compounds
- Desmethyl Levofloxacin’s uniqueness lies in its status as a metabolite of Levofloxacin.
- Similar compounds include other fluoroquinolones like ciprofloxacin, moxifloxacin, and norfloxacin.
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSSAPQZDHYRV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117707-40-1 | |
| Record name | N-Desmethyl levofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 117707-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYL LEVOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Desmethyl levofloxacin and how does it relate to Levofloxacin?
A: this compound is a metabolite of Levofloxacin, a synthetic fluoroquinolone antibiotic. [] This means it's a product resulting from Levofloxacin's breakdown within the body, specifically through a demethylation process. [] While not as potent as its parent compound, this compound still exhibits antibacterial activity. [, ]
Q2: How is this compound detected and quantified in biological samples?
A: A rapid and sensitive method for quantifying this compound in human serum utilizes Liquid Chromatography Tandem-Mass Spectrometry (LC-MS/MS). [] This technique involves separating the compound from other components in the serum sample and then identifying and quantifying it based on its mass-to-charge ratio. []
Q3: Why is understanding the pharmacokinetics of this compound important?
A: Studying the pharmacokinetics of this compound helps us understand how it behaves in the body alongside Levofloxacin. [] This includes its absorption, distribution, metabolism, and excretion (ADME). [] Knowing these parameters is crucial for determining appropriate dosages and understanding potential drug interactions.
Q4: Does this compound exhibit different activity against bacterial strains compared to Levofloxacin?
A: While both compounds demonstrate activity against Gram-positive bacteria, certain Levofloxacin derivatives, specifically those incorporating nitrofuran and nitroimidazole groups, show superior anti-staphylococcal activity compared to this compound. [] This suggests structural modifications can influence the spectrum of antibacterial activity.
Q5: Are there analytical methods specifically designed for identifying this compound in complex mixtures?
A: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as a powerful tool for identifying this compound within a mixture of other compounds, including Levofloxacin and its degradation products. [] This technique leverages the unique chromatographic and mass spectral properties of each compound for accurate identification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




